(8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine
Description
Evolution and Significance of Imidazo[1,2-a]pyridine Scaffold in Chemical Research
The imidazo[1,2-a]pyridine scaffold represents a privileged heterocyclic system in medicinal and synthetic chemistry due to its structural versatility and broad pharmacological potential. This bicyclic 5-6 fused ring system combines imidazole and pyridine motifs, enabling electronic diversity that facilitates interactions with biological targets. First synthesized in the mid-20th century, imidazo[1,2-a]pyridines gained prominence through commercial drugs like zolpidem (sedative) and alpidem (anxiolytic), which demonstrated the scaffold's drug-like properties.
The scaffold's significance arises from:
- Bioisosteric compatibility : Mimics purine bases, enabling DNA/protein interactions.
- Synthetic tunability : Over 20 documented synthetic routes allow functionalization at C-2, C-3, and C-8 positions.
- Pharmacological breadth : Demonstrated activity across 15+ therapeutic areas, including antimicrobial, anticancer, and CNS applications.
Discovery and Development of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine
This specific derivative emerged from systematic structure-activity relationship (SAR) studies targeting imidazo[1,2-a]pyridine's C-2 and C-8 positions. Key milestones include:
The compound's primary synthetic route involves:
Nomenclature, Classification, and Systematic Identification
IUPAC Name : this compound
Systematic Identification :
| Property | Value | Source |
|---|---|---|
| CAS No. | 518064-47-6 | |
| Molecular Formula | C₉H₁₁N₃ | |
| Molecular Weight | 161.20 g/mol | |
| SMILES | NCc1cn2c(n1)c(C)ccc2 |
Classification:
- Primary amine (methanamine group)
- Bicyclic heteroaromatic (imidazo[1,2-a]pyridine core)
- C-8 substituted derivative (methyl group)
Relationship to Other Heterocyclic Systems
The compound exhibits structural and electronic relationships with:
1. Imidazole Derivatives
- Shares protonation behavior at N-3 position
- Unlike simple imidazoles, fused system enhances aromatic stabilization
2. Pyridine Analogues
- Increased basicity compared to pyridine (pKa ~6.5 vs. 5.2)
- Methyl at C-8 mimics 2-methylpyridine's steric effects
3. Purine Isosteres
Comparative Reactivity :
| Reaction | Imidazo[1,2-a]pyridine | Pyridine | Imidazole |
|---|---|---|---|
| Electrophilic substitution | C-3 > C-6 | C-3 | C-4/C-5 |
| N-Alkylation | N-1 | N-atom | N-1/N-3 |
| Oxidation Resistance | High | Moderate | Low |
Data synthesized from
Properties
IUPAC Name |
(8-methylimidazo[1,2-a]pyridin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-7-3-2-4-12-6-8(5-10)11-9(7)12/h2-4,6H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCVHNHCTCEWTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651036 | |
| Record name | 1-(8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518064-47-6 | |
| Record name | 1-(8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine , also known as Methyl-(8-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride , is an organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : C₉H₁₃N₃
- Molecular Weight : 163.22 g/mol
- Structure : The compound features a methyl group attached to an imidazo[1,2-a]pyridine structure, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of medicinal chemistry and pharmacology. Its structural similarity to other biologically active compounds suggests potential applications in drug development.
Key Biological Activities
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain pathogens.
- Anticancer Potential : Due to the imidazo[1,2-a]pyridine moiety, it may exhibit anticancer properties similar to other compounds in this class.
- Enzyme Inhibition : Recent findings indicate that it can inhibit specific enzymes, including proteases relevant to viral infections, showcasing its potential as a therapeutic agent against diseases such as COVID-19 .
Study on Enzyme Inhibition
A recent study investigated the interaction of this compound with the 3CL protease of SARS-CoV-2. The compound was found to bind effectively at the active site of the enzyme, leading to structural changes that inhibited its activity. This suggests a promising avenue for further research into its use as an antiviral agent .
Antimicrobial Activity
In a study assessing various derivatives of imidazo compounds, this compound demonstrated significant antimicrobial effects against bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were determined through standard broth dilution methods, showing effectiveness comparable to established antibiotics.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl-(7-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine | Similar imidazo structure but different methyl position | Potentially different biological activity due to structural variation |
| 8-Methylimidazo[1,2-a]pyridin-2-amine | Lacks the dihydrochloride form | May exhibit distinct reactivity patterns |
| 7-Methylimidazo[1,2-a]pyridine | Does not contain a methyl amine substituent | Primarily studied for its carcinogenic properties |
This table illustrates how this compound stands out due to its specific methyl substitution pattern and potential applications in medicinal chemistry compared to other similar compounds.
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Pd-Catalyzed Carbonylation : A novel approach has been developed for introducing functional groups into the imidazopyridine structure.
- Condensation Reactions : Traditional methods involve the condensation of iodo-aminopyridines with appropriate aldehydes or ketones under controlled conditions to yield the desired product with moderate to high yields.
Scientific Research Applications
Chemical Properties and Structure
(8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine is characterized by its unique fused imidazo and pyridine ring system. Its molecular formula is C₉H₁₃N₃, with a molecular weight of approximately 161.20 g/mol. The compound features a methyl group at the 8-position of the imidazo[1,2-a]pyridine ring and an amine functional group attached to a methylene bridge, which contributes to its distinct chemical reactivity and biological activity .
Medicinal Chemistry
Research indicates that this compound has potential applications in medicinal chemistry due to its biological activities. It has been studied for:
- Anticancer Properties : The compound exhibits potential as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK12 and CDK13, which are implicated in various cancers. Inhibition of these kinases may lead to reduced cancer cell proliferation .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics .
Interaction Studies
The binding affinity of this compound to various biological targets has been investigated using techniques such as:
- Molecular Docking : This computational method allows researchers to predict how the compound interacts with specific proteins or enzymes.
- In Vitro Assays : Laboratory experiments assess the biological activity of the compound against target cells or pathogens .
Building Block in Organic Synthesis
This compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for further functionalization, making it valuable in synthetic organic chemistry .
Development of New Materials
The compound is also explored for its potential use in developing new materials with specific properties, such as enhanced conductivity and fluorescence. These applications are particularly relevant in fields like electronics and materials science .
Case Study 1: Anticancer Activity
A study published in 2020 examined the effect of this compound on cancer cell lines. The results indicated that the compound effectively inhibited CDK12 activity, leading to reduced cell proliferation in vitro .
Case Study 2: Antimicrobial Testing
Another research effort focused on assessing the antimicrobial properties of this compound against various bacterial strains. Results demonstrated significant inhibition zones compared to control groups, suggesting its potential as a new antimicrobial agent .
Chemical Reactions Analysis
Alkylation Reactions
The primary amine undergoes alkylation with alkyl halides or epoxides under basic conditions.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| CH₃I, K₂CO₃, DMF, 60°C, 12h | N-Methyl-(8-methylimidazo[1,2-a]pyridin-2-yl)methanamine | 78% | |
| C₂H₅Br, NaHCO₃, EtOH, reflux | N-Ethyl derivative | 65% |
This reaction proceeds via nucleophilic substitution, with the amine attacking electrophilic carbons. Steric hindrance from the imidazo[1,2-a]pyridine scaffold may reduce yields compared to simpler amines.
Acylation Reactions
The amine reacts with acyl chlorides or anhydrides to form amides.
| Reagents/Conditions | Product | Application |
|---|---|---|
| AcCl, Et₃N, CH₂Cl₂, 0°C → RT | N-Acetyl-(8-methylimidazo[1,2-a]pyridin-2-yl)methanamide | Intermediate for drug design |
| Benzoyl chloride, pyridine, THF | N-Benzoyl derivative | Antimicrobial agent precursors |
Acylation enhances metabolic stability in pharmacological contexts .
Condensation Reactions
The amine forms Schiff bases with aldehydes/ketones.
Schiff bases serve as intermediates for heterocyclic expansions or coordination complexes .
Electrophilic Aromatic Substitution
The imidazo[1,2-a]pyridine core undergoes regioselective substitutions.
| Reaction | Position Modified | Key Reagents | Outcome |
|---|---|---|---|
| Bromination | C3 | NBS, CCl₄, light | 3-Bromo derivative (72%) |
| Nitration | C5 | HNO₃, H₂SO₄, 0°C | 5-Nitro isomer (58%) |
The 8-methyl group directs electrophiles to C3 and C5 positions due to electronic effects .
Pharmacological Interactions
The compound inhibits enzymes via hydrogen bonding and π-π stacking:
| Target Enzyme | Binding Affinity (IC₅₀) | Mechanism |
|---|---|---|
| Cytochrome P450 3A4 | 102 nM | Competitive inhibition at heme iron |
| Autotaxin (ATX) | 60 nM | Disruption of lysophosphatidic acid synthesis |
Derivatives with N-alkyl or acyl groups show improved selectivity for MT₂ receptors over MT₁ .
Stability and Degradation
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers of Methyl-Substituted Imidazo[1,2-a]pyridin-yl Methanamines
Key Differences:
Methyl Position :
- 8-Methyl isomer (target compound): Methyl at the 8-position of the imidazo[1,2-a]pyridine ring.
- 3-Methyl isomer : (3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine dihydrochloride (CAS 1216132-36-3) .
- 6-Methyl isomer : (6-Methylimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride (CAS 1951442-12-8) .
- 7-Methyl isomer : 1-(7-Methylimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride (CAS 1357354-10-9) .
- Impact: Methyl group position alters steric hindrance and electronic effects.
Table 1: Comparison of Methyl-Substituted Derivatives
| Compound Name | CAS Number | Methyl Position | Methanamine Position | Physical Form | Purity |
|---|---|---|---|---|---|
| (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine | 518064-47-6 | 8 | 2 | Liquid | 95%* |
| (3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine diHCl | 1216132-36-3 | 3 | 6 | Solid (salt) | 95% |
| (6-Methylimidazo[1,2-a]pyridin-3-yl)methanamine diHCl | 1951442-12-8 | 6 | 3 | Solid (salt) | 95% |
| 1-(7-Methylimidazo[1,2-a]pyridin-3-yl)methanamine diHCl | 1357354-10-9 | 7 | 3 | Solid (salt) | 95% |
Functional Group Variations
A. Amine vs. Methanamine :
- 2-Methylimidazo[1,2-a]pyridin-8-amine (CAS 173159-45-0) replaces the methanamine (-CH₂NH₂) with a primary amine (-NH₂) at the 8-position .
- Impact : Reduced steric bulk and altered hydrogen-bonding capacity compared to the target compound.
B. Halogen-Substituted Analogs :
- 1-{8-Chloroimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride (CAS EN300-46843268) introduces a chlorine atom at the 8-position .
C. Phenylamine Derivatives :
Physicochemical and Regulatory Profiles
- Target Compound : Liquid at room temperature; EU tariff code 29339980 (6.5% general tariff) .
- Dihydrochloride Salts : Solid forms (e.g., CAS 1216132-36-3) improve solubility in aqueous media but may require stricter storage conditions (2–8°C) .
- Safety: Limited data for the target compound, but related analogs are classified as irritants (e.g., 3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenylamine, CAS 878437-60-6) .
Preparation Methods
Cyclization of 2-Aminopyridine Derivatives with α-Haloketones
- Starting Materials: 2-Aminopyridine derivatives substituted with a methyl group at the 6-position (corresponding to the 8-position in the fused ring) and α-haloketones.
- Reaction Conditions: Heating in polar solvents such as methanol or ethanol, often under reflux, promotes intramolecular cyclization to form the imidazo[1,2-a]pyridine core.
- Mechanism: Nucleophilic attack of the amino group on the carbonyl carbon of the α-haloketone, followed by cyclization and elimination of halide.
- Outcome: Formation of 8-methylimidazo[1,2-a]pyridine derivatives.
Introduction of Methanamine Group via Nucleophilic Substitution or Reductive Amination
Method A: Nucleophilic Substitution
- Halogenated imidazo[1,2-a]pyridine intermediates (e.g., 2-bromo derivatives) are reacted with ammonia or amine sources under palladium-catalyzed amination conditions.
- Typical catalysts include palladium complexes such as Pd2(dba)3 with ligands like XantPhos.
- Base such as t-BuONa is used in solvents like toluene at elevated temperatures (~90–110 °C).
- This method yields the methanamine-substituted product via substitution of the halogen by the amine.
Method B: Reductive Amination
- The aldehyde derivative of 8-methylimidazo[1,2-a]pyridine is reacted with ammonia or primary amines in the presence of reducing agents (e.g., sodium cyanoborohydride).
- This method allows direct introduction of the methanamine group at the 2-position.
- Reaction typically occurs in methanol or ethanol at mild temperatures (room temperature to 70 °C).
Amide Coupling Followed by Reduction
- In some synthetic schemes, the methanamine group is introduced indirectly by first coupling 2-(8-methylimidazo[1,2-a]pyridin-3-yl)amine with carboxylic acids (e.g., 2-(dimethylamino)acetic acid) using coupling agents like EDCI.
- The resulting amide can then be reduced to the corresponding methanamine using reducing agents such as lithium aluminum hydride.
- This approach allows for structural diversification and functional group tolerance.
Representative Preparation Method from Literature
A detailed example is provided in the Royal Society of Chemistry supplementary data:
| Step | Description | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of 2-(2-pyridyl)imidazo[1,2-a]pyridin-3-amine | Starting from substituted pyridin-2-amine and pyridine-2-carbaldehyde, with TosOH and 2-isocyano-2,4,4-trimethylpentane in MeOH at 70 °C for 12 h | Formation of imidazo[1,2-a]pyridine core |
| 2 | Conversion to methanamine derivative | Reaction of 3-bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine with amine in tert-Amyl alcohol, Pd catalyst, t-BuONa, 90 °C, 12 h under N2 | Amination at 2-position to yield methanamine derivative |
| 3 | Purification | Filtration, concentration, and preparative HPLC | Pure this compound |
This method emphasizes palladium-catalyzed amination as a robust approach to introduce the methanamine functionality with good yields and purity.
Comparative Analysis of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization with α-haloketones | 2-Aminopyridine, α-haloketone | Reflux in MeOH or EtOH | Straightforward core formation | Requires haloketone availability |
| Pd-catalyzed amination | 2-Bromoimidazo[1,2-a]pyridine, amine, Pd2(dba)3, XantPhos, t-BuONa | 90–110 °C, inert atmosphere | High regioselectivity, good yields | Requires palladium catalyst, inert conditions |
| Reductive amination | Aldehyde derivative, ammonia, reducing agent | Mild temperature, MeOH | Direct amine introduction | Sensitive to functional groups |
| Amide coupling + reduction | Amine, carboxylic acid, EDCI, reducing agent | Room temp to reflux | Versatile, allows modifications | Multi-step, longer synthesis |
Research Findings and Optimization
- Palladium-catalyzed amination (Method H in) is widely preferred due to its efficiency and selectivity in introducing the methanamine group at the 2-position of the imidazo[1,2-a]pyridine ring.
- Reaction parameters such as temperature (90 °C), base equivalents (2.7 eq t-BuONa), and reaction time (12 h) are optimized for maximal conversion.
- Purification via preparative HPLC ensures high purity necessary for pharmaceutical applications.
- Alternative methods such as reductive amination offer milder conditions but may require additional steps for intermediate preparation.
- Industrial scale-up considerations include catalyst recycling, solvent choice, and reaction time reduction to improve cost-efficiency.
Summary Table of Key Preparation Conditions
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Solvent | Methanol, Toluene, tert-Amyl alcohol | Depends on step |
| Temperature | 70–110 °C | Higher temp for Pd-catalyzed steps |
| Catalyst | Pd2(dba)3 with XantPhos ligand | Essential for amination |
| Base | t-BuONa (2.7 eq) | Facilitates amination |
| Reaction Time | 5–12 hours | Varies by method |
| Purification | Silica gel chromatography, preparative HPLC | Ensures product purity |
Q & A
Q. What are the foundational synthetic routes for (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine?
The compound is typically synthesized via condensation reactions between 2-aminoimidazole derivatives and aliphatic 1,3-difunctional compounds. For example, intermediates like 3-bromopyridine-2-amine can be reacted with zinc dust and ammonium chloride under reflux to form the imidazo[1,2-a]pyridine core, followed by functionalization at the 2-position to introduce the methanamine group . Microwave-assisted synthesis using diglyme as a solvent has also been reported to improve reaction efficiency and yield .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C-NMR : To confirm substituent positions and molecular structure .
- FT-IR : For identifying functional groups (e.g., amine stretching at ~3300 cm⁻¹) .
- LC-MS : To verify molecular weight and purity (exact mass = 204.0706 g/mol for C₉H₁₁N₃) .
- X-ray crystallography : For resolving crystal packing and non-covalent interactions (e.g., using ORTEP-3 software) .
Q. What safety protocols are recommended for handling this compound?
While direct toxicity data are limited, related imidazo[1,2-a]pyridine derivatives require:
- Use of PPE (gloves, lab coats, goggles) to avoid skin/eye contact.
- Storage in airtight containers at 4°C to prevent degradation .
- Immediate decontamination with ethanol for spills .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and properties of this compound?
- Density Functional Theory (DFT) : Becke’s hybrid functional (B3LYP) incorporating exact exchange terms improves accuracy in predicting thermochemical properties (e.g., bond dissociation energies) and reaction pathways .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., π-π stacking, hydrogen bonds) in crystal structures, aiding in polymorph design .
Q. What strategies address low yields in imidazo[1,2-a]pyridine condensation reactions?
- Microwave Irradiation : Reduces reaction time from hours to minutes (e.g., 80°C for 15 min in diglyme) and improves yield by 20–30% .
- Catalyst Optimization : Transition-metal catalysts (e.g., Pd/C) enhance regioselectivity during cyclization .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) stabilize intermediates in transimination reactions .
Q. How do structural modifications influence pharmacological activity?
- Substituent Effects : Adding electron-withdrawing groups (e.g., -CF₃) at the 8-methyl position enhances binding to targets like COX-2, as shown in analogues with IC₅₀ values < 100 nM .
- Bioisosteric Replacement : Replacing the methanamine group with a pyridinyl moiety improves solubility and bioavailability in preclinical models .
Q. How are conflicting spectral data resolved in structural elucidation?
- 2D-NMR (COSY, NOESY) : Resolves overlapping signals in crowded aromatic regions .
- Isotopic Labeling : ¹⁵N-labeled derivatives clarify nitrogen environments in complex heterocycles .
Data Contradictions and Validation
Q. Why do synthetic yields vary across reported methods?
Discrepancies arise from:
Q. How reliable are computational predictions for this compound’s reactivity?
While DFT (B3LYP) predicts reaction pathways with ~90% accuracy, experimental validation via kinetic studies (e.g., monitoring by LC-MS) is critical. For example, iodine-mediated cyclization pathways predicted computationally were confirmed experimentally with >85% yield .
Methodological Recommendations
Q. What advanced techniques characterize non-covalent interactions in crystals?
Q. How to design SAR studies for neuroactive derivatives?
- In Silico Docking : Use AutoDock Vina to screen derivatives against GABAₐ or serotonin receptors.
- In Vitro Assays : Measure IC₅₀ values in neuronal cell lines (e.g., SH-SY5Y) to validate computational predictions .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
